tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole, tert-butyl bromoacetate, and ethyl oxalyl chloride.
Formation of Intermediate: The indole is first reacted with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Esterification: The intermediate is then subjected to esterification with ethyl oxalyl chloride in the presence of a catalyst, such as triethylamine, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Drug Development: The compound is explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: It is used in the development of probes for studying biological pathways and mechanisms.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share a common tert-butyl 3-(2-ethoxy-2-oxoethyl) moiety, they differ in the heterocyclic ring structure (indole, azetidine, piperidine, piperazine).
- Biological Activity: The indole derivative is unique in its potential for anti-inflammatory and anticancer activities, whereas the other compounds may have different biological properties.
- Synthetic Accessibility: The synthetic routes and conditions for these compounds may vary, affecting their ease of production and scalability.
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)indole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-5-21-15(19)10-12-11-18(16(20)22-17(2,3)4)14-9-7-6-8-13(12)14/h6-9,11H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWFGJWIRFPJSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654849 | |
Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786647-50-5 | |
Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.